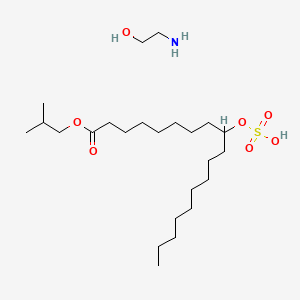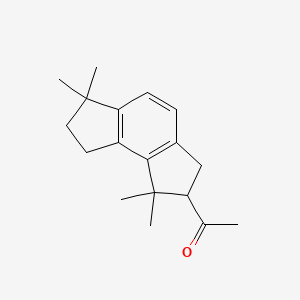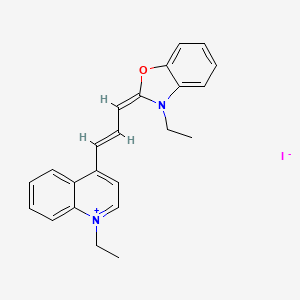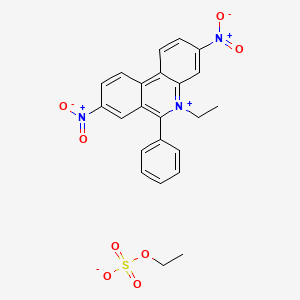
5-Ethyl-3,8-dinitro-6-phenylphenanthridinium ethyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-3,8-dinitro-6-phenylphenanthridinium ethyl sulphate: is a complex organic compound with the molecular formula C23H21N3O8S and a molecular weight of 499.49314 g/mol . This compound is characterized by its phenanthridinium core, which is substituted with ethyl, nitro, and phenyl groups, making it a highly functionalized molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-3,8-dinitro-6-phenylphenanthridinium ethyl sulphate typically involves multi-step organic reactions. The starting materials often include phenanthridine derivatives, which undergo nitration, alkylation, and sulfonation reactions. The nitration process introduces nitro groups at the 3 and 8 positions, while the alkylation step adds an ethyl group at the 5 position. The phenyl group is introduced through a Friedel-Crafts acylation reaction. Finally, the compound is converted to its ethyl sulphate salt form through a reaction with ethyl sulphate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure the desired product is obtained efficiently .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro groups in 5-Ethyl-3,8-dinitro-6-phenylphenanthridinium ethyl sulphate can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phenyl and ethyl groups can participate in electrophilic and nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed:
Reduction: 3,8-diamino-5-ethyl-6-phenylphenanthridinium derivatives.
Substitution: Various substituted phenanthridinium compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Ethyl-3,8-dinitro-6-phenylphenanthridinium ethyl sulphate is used as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis .
Biology and Medicine: Its phenanthridinium core is known for its intercalating properties, which can be exploited in the design of DNA-binding drugs .
Industry: In the industrial sector, this compound can be used in the production of dyes and pigments due to its chromophoric properties. It may also find applications in the development of materials with specific electronic properties .
Mecanismo De Acción
The mechanism of action of 5-Ethyl-3,8-dinitro-6-phenylphenanthridinium ethyl sulphate involves its interaction with biological macromolecules. The phenanthridinium core can intercalate into DNA, disrupting the normal function of the nucleic acid. The nitro groups may also participate in redox reactions within the cell, contributing to its biological activity .
Comparación Con Compuestos Similares
- 3,8-Diamino-5-ethyl-6-phenylphenanthridinium bromide
- Ethidium bromide
- Homidium bromide
Comparison: 5-Ethyl-3,8-dinitro-6-phenylphenanthridinium ethyl sulphate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to ethidium bromide, which is widely used as a nucleic acid stain, this compound may offer different intercalation dynamics and redox properties due to the presence of nitro groups .
Propiedades
Número CAS |
93840-65-4 |
|---|---|
Fórmula molecular |
C23H21N3O8S |
Peso molecular |
499.5 g/mol |
Nombre IUPAC |
5-ethyl-3,8-dinitro-6-phenylphenanthridin-5-ium;ethyl sulfate |
InChI |
InChI=1S/C21H16N3O4.C2H6O4S/c1-2-22-20-13-16(24(27)28)9-11-18(20)17-10-8-15(23(25)26)12-19(17)21(22)14-6-4-3-5-7-14;1-2-6-7(3,4)5/h3-13H,2H2,1H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
Clave InChI |
KVSATGGMSSOVOB-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)[N+](=O)[O-])[N+](=O)[O-].CCOS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


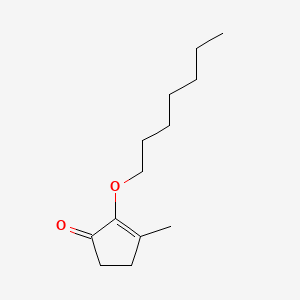


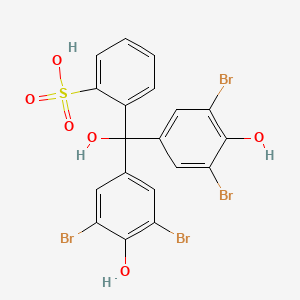


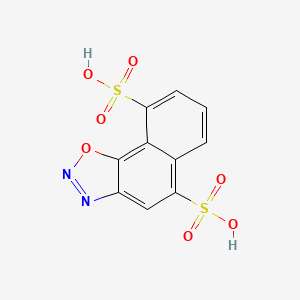
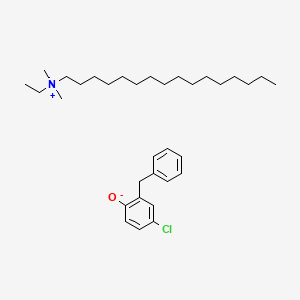
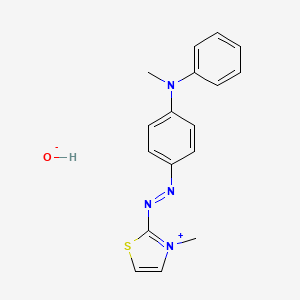

![1-Aminopropan-2-ol;6-[benzenesulfonyl(methyl)amino]hexanoic acid](/img/structure/B15178706.png)
